1-(3-Amino-5-hydroxyphenyl)propan-2-one
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Overview
Description
1-(3-Amino-5-hydroxyphenyl)propan-2-one is an organic compound with a phenyl ring substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Amino-5-hydroxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant compounds starting from prochiral ketones . Another method involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Amino-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various pharmaceuticals and fine chemicals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Amino-5-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as phenylacetone and its derivatives . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For instance, phenylacetone is commonly used in the synthesis of amphetamines, while this compound has broader applications in pharmaceuticals and industrial chemistry .
List of Similar Compounds
- Phenylacetone
- 1-Phenylpropan-2-one
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(3-amino-5-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2,10H2,1H3 |
InChI Key |
GNDAMWKCYKSLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)O)N |
Origin of Product |
United States |
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